molecular formula C27H28ClN3O3 B020212 Tamoxifen nitrosourea CAS No. 104691-78-3

Tamoxifen nitrosourea

Cat. No. B020212
M. Wt: 478 g/mol
InChI Key: QMPIGOLIWOCECP-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen Nitrosourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and drug development. It is a combination of two compounds, tamoxifen, and nitrosourea, which have shown promising results in various studies.

Scientific Research Applications

Tamoxifen Nitrosourea has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. Studies have shown that Tamoxifen Nitrosourea can effectively inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, Tamoxifen Nitrosourea has also shown potential in drug development, as it can be used as a tool to study the mechanism of action of various drugs.

Mechanism Of Action

The mechanism of action of Tamoxifen Nitrosourea involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The nitrosourea component of the compound is responsible for inhibiting DNA synthesis, while the tamoxifen component induces apoptosis in cancer cells. The combination of these two mechanisms makes Tamoxifen Nitrosourea a potent tool for cancer treatment and drug development.

Biochemical And Physiological Effects

Tamoxifen Nitrosourea has various biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. Additionally, Tamoxifen Nitrosourea has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for various therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the significant advantages of Tamoxifen Nitrosourea is its stability and potency, which makes it an ideal tool for scientific research. Additionally, Tamoxifen Nitrosourea is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of Tamoxifen Nitrosourea is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for Tamoxifen Nitrosourea in scientific research. One of the most significant directions is in cancer therapy, where Tamoxifen Nitrosourea can be used as a potential candidate for combination therapy. Additionally, Tamoxifen Nitrosourea can also be used as a tool to study the mechanism of action of various drugs, which can lead to the development of more effective therapies. Finally, future research can focus on exploring the potential therapeutic applications of Tamoxifen Nitrosourea in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Conclusion:
Tamoxifen Nitrosourea is a promising tool in scientific research, with potential applications in cancer treatment and drug development. Its stability, potency, and ease of synthesis make it an ideal candidate for various research applications. However, its potential toxicity should be taken into consideration when using it in certain applications. Future research can explore the potential therapeutic applications of Tamoxifen Nitrosourea in various diseases, leading to the development of more effective therapies.

Synthesis Methods

The synthesis of Tamoxifen Nitrosourea involves the reaction of tamoxifen with a nitrosourea compound. The process involves multiple steps, including the preparation of the nitrosourea compound, activation of the tamoxifen molecule, and the reaction between the two compounds. The resulting product is a stable and potent chemical compound that has shown significant potential in scientific research.

properties

CAS RN

104691-78-3

Product Name

Tamoxifen nitrosourea

Molecular Formula

C27H28ClN3O3

Molecular Weight

478 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-1-nitrosourea

InChI

InChI=1S/C27H28ClN3O3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)34-20-18-29-27(32)31(30-33)19-17-28/h3-16H,2,17-20H2,1H3,(H,29,32)/b26-25-

InChI Key

QMPIGOLIWOCECP-QPLCGJKRSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)/C3=CC=CC=C3

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)C3=CC=CC=C3

synonyms

N-(2-chloroethyl)-N'-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl-N-nitrosourea
N-chloroethyl-DBPE-nitrosourea
tamoxifen nitrosourea

Origin of Product

United States

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